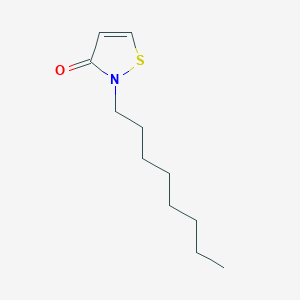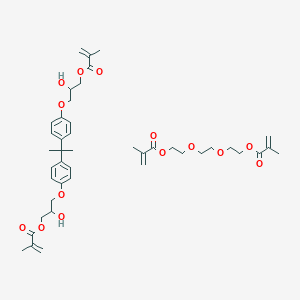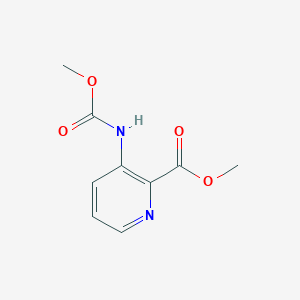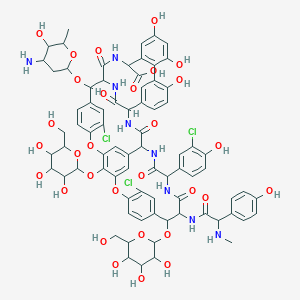
Chloropolysporin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotics have revolutionized the field of medicine and saved countless lives since their discovery. Chloropolysporin C is a promising antibiotic that has gained attention due to its potent antimicrobial properties. It is a natural product isolated from the fermentation broth of the bacterium Streptomyces viridochromogenes. Chloropolysporin C is a macrocyclic lactone containing a unique 5-8-5 ring system.
Mechanism Of Action
The mechanism of action of Chloropolysporin C involves the inhibition of bacterial cell wall synthesis. It binds to the bacterial cell wall precursor lipid II, preventing its incorporation into the cell wall. This leads to the inhibition of cell wall synthesis and eventual cell death. Chloropolysporin C has also been shown to disrupt bacterial membrane integrity, leading to leakage of intracellular contents.
Biochemical And Physiological Effects
Chloropolysporin C has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Chloropolysporin C has also been found to have immunomodulatory effects, stimulating the production of cytokines and chemokines. Moreover, it has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Chloropolysporin C has several advantages for lab experiments. It has potent antimicrobial activity against a wide range of bacteria and fungi, making it a useful tool for microbiology research. Chloropolysporin C is also relatively stable and can be stored for long periods without significant degradation. However, Chloropolysporin C has some limitations for lab experiments. Its synthesis can be challenging, and it is relatively expensive compared to other antibiotics. Moreover, Chloropolysporin C can have variable activity against different bacterial strains, making it essential to determine the minimum inhibitory concentration for each strain.
Future Directions
For Chloropolysporin C include the development of analogs with improved properties and investigation of its immunomodulatory and anti-inflammatory properties for potential therapeutic applications.
Synthesis Methods
Chloropolysporin C can be synthesized through a multi-step process that involves the isolation of the natural product, modification of the molecule, and purification. The isolation of Chloropolysporin C involves the fermentation of Streptomyces viridochromogenes in a suitable growth medium. The crude extract is then purified using various chromatographic techniques to obtain pure Chloropolysporin C. The modification of the molecule can be achieved through chemical or enzymatic methods to produce analogs with improved properties.
Scientific Research Applications
Chloropolysporin C has been extensively studied for its antimicrobial properties. It has shown potent activity against a wide range of bacteria, including drug-resistant strains. Chloropolysporin C has also demonstrated antifungal activity against various fungi. Moreover, it has been found to have antitumor and antiviral activities. Chloropolysporin C has been used in various scientific research applications, including drug discovery, microbiology, and biotechnology.
properties
CAS RN |
105650-12-2 |
|---|---|
Product Name |
Chloropolysporin C |
Molecular Formula |
C77H79Cl3N8O30 |
Molecular Weight |
1702.8 g/mol |
IUPAC Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C77H79Cl3N8O30/c1-26-59(96)40(81)23-50(111-26)116-66-30-7-13-44(38(79)17-30)112-46-19-32-20-47(68(46)118-77-65(102)63(100)61(98)49(25-90)115-77)113-45-14-8-31(18-39(45)80)67(117-76-64(101)62(99)60(97)48(24-89)114-76)58(87-69(103)52(82-2)27-3-9-33(91)10-4-27)73(107)84-54(29-6-12-42(94)37(78)16-29)70(104)85-55(32)72(106)83-53-28-5-11-41(93)35(15-28)51-36(21-34(92)22-43(51)95)56(75(109)110)86-74(108)57(66)88-71(53)105/h3-22,26,40,48-50,52-67,76-77,82,89-102H,23-25,81H2,1-2H3,(H,83,106)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,88,105)(H,109,110) |
InChI Key |
ZRPIIHCQSYHVEJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
synonyms |
chloropolysporin C chloropolysporin-C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



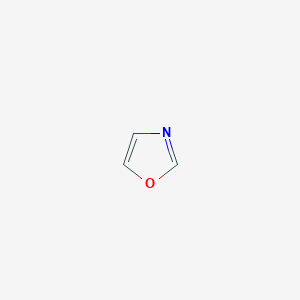
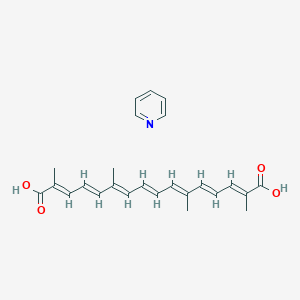


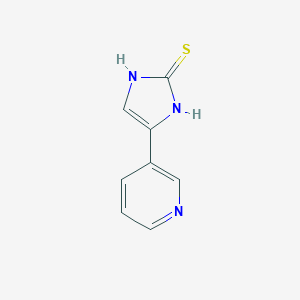

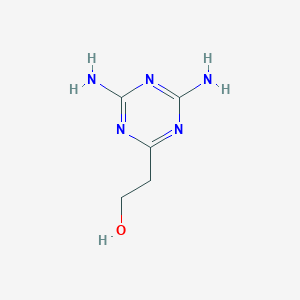
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
